Antibacterial Agents: Studies have explored the synthesis and evaluation of derivatives as potential antibacterial agents targeting bacterial phosphopantetheinyl transferases (PPTases) [].
Antifungal Agents: Research has investigated the antifungal activity of derivatives, particularly those incorporating imidazo[2,1-b][1,3]thiazine scaffolds [].
Herbicides: 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline serves as a key structural component in the development of herbicides like haloxyfop, showcasing its versatility in targeting different biological systems [, ].
Compound Description: This compound, with the formula C28H16Br2F6N4O2, is reported in a crystallographic study []. The study determined its triclinic crystal system and space group (P-1) along with specific cell dimensions.
Compound Description: ML267 acts as a potent inhibitor of bacterial 4'-phosphopantetheinyl transferases (PPTases) [, ]. It exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue. This selectivity makes it a potential antibacterial agent with low human cytotoxicity. Research indicates that ML267 can attenuate Sfp-PPTase-dependent metabolite production in Bacillus subtilis at sublethal doses and shows antibacterial activity against methicillin-resistant Staphylococcus aureus []. Furthermore, chemoproteomic studies suggest ML267 effectively inhibits Sfp-type PPTase and phosphopantetheinylation within cells, leading to decreased phosphopantetheinylated NRPSs and attenuated Sfp-PPTase-dependent metabolite production [].
Compound Description: MK-0364, also known as Taranabant, is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist [, , ]. It demonstrates high oral bioavailability and efficacy in rodent models for reducing food intake and body weight, suggesting its potential as a treatment for obesity [, ]. MK-0364 effectively inhibits CB1R agonist binding and functional activity, with a Ki of 0.13 nM for human CB1R []. Structural studies reveal that MK-0364 binds to CB1R similarly to rimonabant but with distinct interactions []. Notably, MK-0364 forms a hydrogen bond with S(7.39)383 instead of K(3.28)192, contributing to its superior affinity for CB1R [].
Relevance: Although this compound does not share a direct structural scaffold with 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, it's mentioned in the context of fungicidal activity optimization starting from a pyrazole carboxamide lead []. This highlights the exploration of various heterocyclic systems, including pyridines and pyrimidines, in the search for effective fungicides.
Compound Description: HNPC-A9229 exhibits potent fungicidal activity, surpassing or comparable to commercially available options like diflumetorim, tebuconazole, flusilazole, and isopyrazam []. It demonstrates excellent efficacy against Puccinia sorghi (EC50 = 0.16 mg/L) and Erysiphe graminis (EC50 = 1.14 mg/L) []. This compound incorporates a pyridin-2-yloxy substructure and exhibits low toxicity to rats [].
Compound Description: This compound is one of several 2-amino-4-(pyridin-2-yl)-5,6-dihydro-4H-1,3-oxazine derivatives investigated as potential BACE-1 and/or BACE-2 inhibitors []. These enzymes are implicated in Alzheimer's disease pathogenesis. The compound's specific activity and further development details are not available in the provided abstract.
Compound Description: JNJ 54166060 is a potent and selective P2X7 receptor antagonist, exhibiting an ED50 of 2.3 mg/kg in rats []. It possesses high oral bioavailability, low-to-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD []. Notably, JNJ 54166060 displays a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism [].
Compound Description: This compound is a 2-methoxy-substituted derivative structurally related to its 4-methyl- and 4-chloro-substituted analogues []. Despite the close relationship, it exhibits distinct structural features compared to its counterparts. This compound displays no disorder in its thiophene ring, unlike its analogues []. The -CF3 group shows disorder, a characteristic observed in the 4-chloro-substituted analogue but not in the 4-methyl-substituted one []. The torsion angle defining the thiophene ring's twist is -69.6(2)° (gauche) in this compound, contrasting the anticlinal conformation observed in the 4-methyl- and 4-chloro-substituted derivatives []. The absence of disorder in the thiophene ring enables one of its carbon atoms to participate in the sole intermolecular C-H⋯O hydrogen bond in the crystal, leading to a C(5) chain graph-set motif linking molecules through glides along [] []. An intramolecular C-H⋯N hydrogen bond also occurs [].
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor, developed as a structurally diverse backup compound for 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) []. It shows a higher CNS MPO score and improved physicochemical properties compared to TP0439150, making it more favorable for drug development []. This compound exhibits potent GlyT1 inhibitory activity and a favorable pharmacokinetic profile, leading to increased cerebrospinal fluid (CSF) glycine concentrations in rats [].
Compound Description: VNO represents a potential oxidative impurity of the BCL-2 inhibitor Venetoclax, identified during oxidative stress degradation studies []. It forms at levels of around 8-10% and exhibits a similar molecular weight to another impurity, venetoclax hydroxylamine impurity (VHA) []. Synthesis of VNO involves oxidizing Venetoclax using m-CPBA in dichloromethane []. Further reaction of VNO with water under reflux conditions leads to the formation of VHA through a [, ] Meisenheimer rearrangement [].
Compound Description: VHA, similar to VNO, is a potential oxidative impurity of the BCL-2 inhibitor Venetoclax []. It forms from VNO through a [, ] Meisenheimer rearrangement under reflux conditions in water []. Both VNO and VHA are present at levels of around 8-10% during oxidative stress degradation of Venetoclax [].
Compound Description: This compound acts as a potent dual inhibitor targeting both pan-RAF and VEGFR2, displaying GI50 values of 0.1 μM against LS513 cells (K-RasG12D) and an IC50 of 0.03 μM against VEGFR2 [].
Compound Description: Similar to 7b, this compound acts as a potent dual inhibitor of pan-RAF and VEGFR2, exhibiting GI50 values of 0.06 μM against LS513 cells (K-RasG12D) and an IC50 of 0.06 μM against VEGFR2 [].
Compound Description: Compound 4q exhibits the most potent antifungal activity against Aspergillus niger K 9 (MIC = 15.62 µg/mL) and demonstrates notable antiedema activity against carrageenan-induced edema in albino rat paws (inflammation suppression index of 39.1%) [].
Compound Description: PF-04457845 acts as a highly potent and selective fatty acid amide hydrolase (FAAH) inhibitor []. It demonstrates time-dependent, covalent inhibition by carbamylating FAAH's catalytic serine nucleophile []. PF-04457845 exhibits potent inhibition of human FAAH (kinact/Ki = 40,300 M-1s-1; IC50 = 7.2 nM) and high selectivity in vivo []. It produces robust antinociceptive effects in both inflammatory and noninflammatory pain models in rats after oral administration, with a minimum effective dose of 0.1 mg/kg in the complete Freund's adjuvant (CFA) model []. Notably, PF-04457845 exhibits a long duration of action, remaining effective for 24 hours after a single oral dose of 1 mg/kg, alongside near-complete FAAH activity inhibition and maximally sustained anandamide elevation in the brain [].
Compound Description: Epyrifenacil, also known as S-3100, is a novel herbicide []. After oral administration to rats at 1 mg/kg, approximately 73-74% of the dose undergoes absorption, metabolism, and fecal excretion within 48 hours []. Its rapid elimination from plasma and tissues suggests minimal exposure to the parent compound and its metabolites []. Epyrifenacil undergoes rapid ester cleavage to form metabolite M1, which is primarily excreted in bile or further metabolized []. Metabolite M1 exhibits significant distribution in the liver, with concentrations 70-112 times higher than in plasma at low doses []. Furthermore, a notable sex-related difference in urinary excretion of M1 is observed []. These observations, combined with existing literature, suggest the involvement of organic anion-transporting polypeptides (OATPs) in the active transport of M1 in the liver and kidney [].
Compound Description: ABT-737 is a B-cell lymphoma-2 (Bcl-2) family inhibitor, investigated in combination with the PI3K/Akt inhibitor NVP-BKM120 for potential synergistic effects in treating glioma []. This combination therapy significantly enhances caspase-8 and -3 activation, PARP cleavage, and cell death, irrespective of PTEN status []. The synergistic lethality relies on mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of cytochrome c, smac/DIABLO, and apoptosis-inducing factor into the cytosol []. The combined treatment upregulates Noxa, truncates Bid, and activates Bax and Bak, contributing to the synergistic effects []. Additionally, this combination promotes the release of proapoptotic proteins Bim and Bak from Mcl-1 []. Defects in chromosome segregation, leading to multinucleated cells and reduced colony-forming ability, are also observed, highlighting the potential of NVP-BKM120 as an enhancer of ABT-737's anticancer properties [].
Compound Description: NVP-BKM120 is a potent phosphatidylinositol 3-kinase (PI3K)/Akt inhibitor currently undergoing clinical assessment in glioma patients []. When used in combination with the Bcl-2 family inhibitor ABT-737, NVP-BKM120 significantly enhances apoptosis in both established and primary cultured glioma cells []. This synergistic effect relies on caspase activation, mitochondrial dysfunction, and DNA damage response activation [].
Compound Description: M30 represents a major metabolite of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor undergoing clinical development for hematologic malignancies []. After a single oral dose of [14C]venetoclax in healthy volunteers, approximately 13% of the administered dose is recovered as M30 in feces []. This metabolite likely forms through nitro reduction, potentially mediated by gut bacteria [].
Compound Description: This compound acts as an allosteric modulator of the glucagon-like peptide 1 receptor (GLP-1R) []. It is highlighted for its potential in treating Type 2 diabetes mellitus by regulating insulin []. This compound complies with Lipinski's rule of 5, suggesting favorable drug-likeness properties [].
Compound Description: Similar to compound 24, this compound is an allosteric modulator of GLP-1R, implicated in the treatment of Type 2 diabetes mellitus []. It complies with Lipinski's rule of 5, indicating favorable drug-likeness characteristics [].
Compound Description: This compound acts as an allosteric modulator of GLP-1R, highlighting its potential in treating Type 2 diabetes mellitus by regulating insulin []. It complies with Lipinski's rule of 5, suggesting favorable drug-likeness properties [].
Compound Description: AMG6880 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5), classified as a group A antagonist []. These antagonists require specific molecular determinants in the transmembrane domain 3/4 region of TRPV1 to block both capsaicin and proton activation, indicating a single binding pocket []. Competition assays suggest that proton activation does not induce conformational changes in the capsaicin-binding pocket that would significantly alter antagonist affinities [].
Compound Description: AMG7472 is another potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5), classified as a group A antagonist []. Similar to AMG6880, it requires specific molecular determinants in the transmembrane domain 3/4 region of TRPV1 for blocking both capsaicin and proton activation []. Competition assays suggest that proton activation does not significantly affect antagonist affinities for the capsaicin-binding pocket [].
Compound Description: BCTC acts as a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5), classified as a group A antagonist []. Similar to AMG6880 and AMG7472, it requires specific molecular determinants in the transmembrane domain 3/4 region of TRPV1 for blocking both capsaicin and proton activation, suggesting a common binding pocket []. Competition assays suggest that proton activation does not lead to significant conformational changes in the capsaicin-binding pocket that would alter antagonist affinities [].
Compound Description: AMG0610 is a TRPV1 antagonist that effectively blocks capsaicin activation but not proton activation, classifying it as a group B antagonist []. This selectivity suggests distinct mechanisms or binding sites for capsaicin and proton-mediated TRPV1 activation [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.